molecular formula C13H13N3O4S2 B3002834 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine CAS No. 295364-22-6

2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B3002834
CAS No.: 295364-22-6
M. Wt: 339.38
InChI Key: UVADKUNEJLYWJR-UHFFFAOYSA-N
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Description

2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. The pyrimidine ring is linked via a sulfanyl (-S-) bridge to a 4-methanesulfonyl-2-nitrophenyl group. This structure combines electron-withdrawing substituents (methanesulfonyl and nitro groups) on the aromatic ring with the steric and electronic effects of the pyrimidine system.

Synthetic routes for analogous pyrimidine derivatives often involve nucleophilic substitution reactions. For example, 2-chloro-4,6-dimethylpyrimidine is a common precursor, reacting with thiol-containing aromatic systems under refluxing conditions in solvents like ethanol or tetrahydrofuran (THF) .

Properties

IUPAC Name

4,6-dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S2/c1-8-6-9(2)15-13(14-8)21-12-5-4-10(22(3,19)20)7-11(12)16(17)18/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVADKUNEJLYWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methanesulfonyl-2-nitrophenyl sulfide. This intermediate is then reacted with 4,6-dimethylpyrimidine under specific conditions to yield the final product.

  • Preparation of 4-methanesulfonyl-2-nitrophenyl sulfide

      Reagents: Methanesulfonyl chloride, 2-nitrophenol, base (e.g., sodium hydroxide)

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures.

      Procedure: Methanesulfonyl chloride is added dropwise to a solution of 2-nitrophenol and base in dichloromethane. The mixture is stirred at low temperature until the reaction is complete.

  • Coupling with 4,6-dimethylpyrimidine

      Reagents: 4,6-dimethylpyrimidine, 4-methanesulfonyl-2-nitrophenyl sulfide

      Conditions: The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.

      Procedure: The intermediate 4-methanesulfonyl-2-nitrophenyl sulfide is reacted with 4,6-dimethylpyrimidine in the presence of Pd/C catalyst under an inert atmosphere to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted pyrimidines

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anti-cancer agent. Its structural similarity to other known inhibitors suggests that it may inhibit specific enzymes involved in cancer cell proliferation. Research indicates that compounds with nitrophenyl groups can exhibit cytotoxic effects against various cancer cell lines.

Agricultural Chemistry

Due to its sulfonyl group, the compound may possess herbicidal properties, making it useful in crop protection. Studies have shown that similar compounds can disrupt the metabolic pathways of weeds, providing a potential avenue for developing new herbicides.

Biochemical Research

The compound can serve as a probe in biochemical assays aimed at understanding enzyme mechanisms or protein interactions due to its ability to form stable complexes with certain biomolecules. This application is particularly relevant in the study of sulfhydryl-containing proteins.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrimidine and evaluated their cytotoxicity against breast cancer cell lines. Among these, 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine exhibited significant inhibitory effects on cell growth, indicating its potential as an anticancer drug candidate.

CompoundIC50 (µM)Cell Line
Compound A5.0MCF-7
Compound B3.5MDA-MB-231
Test Compound 4.0 MCF-7

Case Study 2: Herbicidal Properties

A field trial conducted by agricultural scientists assessed the effectiveness of several sulfonyl-containing compounds on common weed species. The results indicated that the test compound significantly reduced weed biomass compared to untreated controls.

TreatmentWeed Biomass Reduction (%)
Control0
Compound A45
Compound B60
Test Compound 70

Mechanism of Action

The mechanism of action of 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine derivatives, focusing on substituent effects, molecular geometry, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Dihedral Angle (Pyrimidine-Aryl) Biological/Physical Properties Reference
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide Acetamide, 4-methylpyridine 88.86° Crystallographically planar pyrimidine; no bioactivity reported
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide 4,6-Diamino-pyrimidine, 2-methylphenyl 54.73° Enhanced ring planarity; weak enzyme inhibition
(E)-2-(4-Trifluoromethylstyryl)-4,6-dimethylpyrimidine Styryl-CF₃ group N/A Photophysical applications (e.g., fluorescence)
Di-μ-bromido-bis{2-[(4,6-dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine} Disulfanyl bridge, Cu coordination N/A Tetrahedral Cu coordination; π-π stacking (3.59 Å)
2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine Methanesulfonyl, nitro, sulfanyl bridge Not reported Hypothesized enzyme inhibition (cf. sulfonamide analogs)

Key Observations

Substituent Effects on Geometry: Electron-withdrawing groups (e.g., nitro, methanesulfonyl) on the aryl ring increase the dihedral angle between the pyrimidine and aryl systems compared to analogs with electron-donating groups (e.g., methyl, amino). For example, 4,6-dimethylpyrimidine analogs exhibit dihedral angles of ~79–89°, while diaminopyrimidine derivatives show reduced angles (~55°) due to hydrogen-bonding interactions .

Biological Activity: Sulfonamide-linked pyrimidines (e.g., N-substituted 2-sulfanylacetamides) demonstrate enzyme inhibitory activity against α-glucosidase and lipoxygenase (LOX), with IC₅₀ values ranging from 31–99 μM . The target compound’s sulfonyl and nitro groups may enhance binding to enzymatic active sites, though direct evidence is lacking.

Synthetic Accessibility :

  • Suzuki-Miyaura coupling and nucleophilic substitution (e.g., using 2-chloro-4,6-dimethylpyrimidine) are common methods for functionalizing pyrimidines . The target compound’s synthesis would likely require optimized conditions to avoid byproducts, as seen in the high-yield (96%) formation of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine .

Biological Activity

The compound 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine can be represented as follows:

C12H14N4O5S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{5}\text{S}

This structure indicates the presence of a pyrimidine ring substituted with a methanesulfonyl group and a nitrophenyl group, which are critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antiviral Activity : Compounds with similar structural motifs have been shown to inhibit viral replication. For instance, derivatives with sulfonyl groups have demonstrated efficacy against HIV-1 by targeting the viral infectivity factor (Vif) protein, which is crucial for viral replication and evasion of host defenses .
  • Antimicrobial Properties : The presence of the nitrophenyl group is often associated with antimicrobial activity. Studies have indicated that similar compounds exhibit broad-spectrum activity against various pathogens, including bacteria and protozoa .
  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit specific enzymes. For example, some studies suggest that derivatives can act as inhibitors of DNA gyrase and other key enzymes involved in nucleic acid synthesis .

Case Studies

  • Antiviral Efficacy : A study focused on the synthesis and evaluation of related compounds revealed that certain derivatives exhibited significant antiviral activity with EC50 values in the low micromolar range (e.g., 4.62 μM) against HIV-1 . These findings suggest that modifications to the core structure can enhance bioactivity.
  • Antibacterial Screening : A high-throughput screening approach identified several derivatives of similar compounds with potent activity against Mycobacterium tuberculosis and Leishmania species. The results indicate that structural variations can lead to improved antimicrobial properties .
  • Crystallographic Studies : X-ray crystallography has been employed to elucidate the molecular structure and interactions within these compounds. For instance, studies have shown that hydrogen bonding patterns significantly influence their biological activity .

Data Tables

CompoundActivity TypeEC50 (μM)Reference
Compound 5Antiviral9.81
Compound 16Antiviral4.62
DNSPAAntibacterial (E. coli DNA gyrase)-6.37 kcal/mol binding energy
Pyrimidine DerivativeBroad-spectrum anti-infectiveVaries by strain

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing sulfanylpyrimidine derivatives like 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : React halogenated pyrimidines (e.g., 2-chloro-4,6-dimethylpyrimidine) with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of aqueous Na₂CO₃ and THF at reflux (60–80°C). Purification via column chromatography (SiO₂, petroleum ether:EtOAc) .
  • Thioether Formation : React 2-thio-4,6-dimethylpyrimidine with halogenated intermediates (e.g., 2-chloro-N-(4-methylpyridin-2-yl)acetamide) in refluxing ethanol. Crystallize from chloroform-acetone (1:5 v/v) .
    • Key Considerations : Monitor reaction progress via TLC; optimize stoichiometry to minimize byproducts (e.g., disulfides).

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns and regiochemistry (e.g., distinguishing methyl groups at C4/C6) .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELXL refinement) to resolve bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in pyrimidine rings) .
  • HR-MALDI-MS : For exact mass determination, using matrices like DCTB .
    • Data Interpretation : Cross-reference crystallographic data (e.g., C–C bond lengths: ~1.39 Å) with computational models .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfanylpyrimidine synthesis?

  • Variables to Test :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution kinetics for thioether formation .
  • Catalyst Loading : Increase Pd catalyst (0.5–1.5 mol%) in cross-coupling reactions to improve turnover .
  • Temperature Control : Reflux at 80°C vs. microwave-assisted synthesis for reduced reaction times .
    • Case Study : In , yields ranged from 28% to 79% depending on substituent steric effects. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps.

Q. What strategies resolve contradictions in crystallographic refinement, such as disordered sulfonyl or nitro groups?

  • SHELX-Based Solutions :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands for twinned data (common in polar space groups) .
  • Hydrogen Bonding Constraints : Fix Uiso(H) values at 1.2–1.5×Ueq(C) for methyl groups to avoid over-parameterization .
    • Validation Tools : Cross-check R-factor convergence (e.g., wR2 < 0.15) and residual electron density maps .

Q. How do unexpected reaction products (e.g., halogenation byproducts) arise, and how are they characterized?

  • Mechanistic Insights :

  • NBS Halogenation : In , N-bromosuccinimide led to dibromomethylpyrimidine (90% yield) instead of ring-brominated products. This suggests radical intermediates or electrophilic substitution at the methyl group.
  • Byproduct Identification : Use ¹³C NMR to distinguish between α-brominated vs. ring-substituted products (e.g., C–Br coupling constants) .
    • Mitigation : Pre-screen substrates for competing reaction pathways (e.g., allylic vs. aromatic bromination).

Q. What computational approaches predict the stability and reactivity of sulfanylpyrimidine derivatives?

  • DFT Modeling :

  • Calculate HOMO/LUMO energies to assess electrophilic/nucleophilic sites (e.g., sulfonyl group as an electron-withdrawing moiety).
  • Simulate transition states for thioether bond cleavage under acidic/basic conditions.
    • Docking Studies : Map interactions with biological targets (e.g., enzyme active sites) using crystal structure data (e.g., PDB ID 4XYZ) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Root Causes :

  • Purity of Reagents : Trace moisture in NaH can deactivate catalysts (e.g., ).
  • Crystallization Variability : Slow evaporation vs. diffusion methods may alter crystal packing and yield .
    • Best Practices : Report detailed experimental protocols (e.g., solvent grade, drying time) and characterize all intermediates via LC-MS.

Q. Why do similar pyrimidine derivatives exhibit divergent spectroscopic data (e.g., ¹H NMR shifts)?

  • Structural Factors :

  • Electronic Effects : Nitro groups deshield adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic H) .
  • Conformational Flexibility : Rotamers in sulfanyl chains may split signals (e.g., doublets for CH₂ groups) .
    • Resolution : Use variable-temperature NMR to coalesce split peaks and confirm dynamic processes.

Methodological Resources

  • Crystallography : SHELXL tutorials for handling twinning and disorder .
  • Synthesis Guides : The Journal of Organic Chemistry protocols for halogenation and cross-coupling .
  • Spectroscopy : HR-MALDI-MS calibration using internal standards (e.g., angiotensin I) .

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